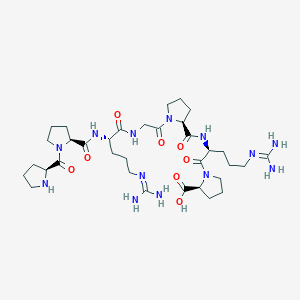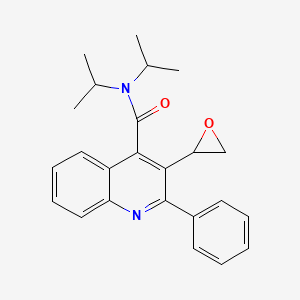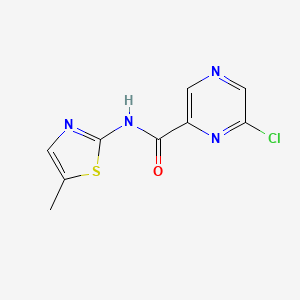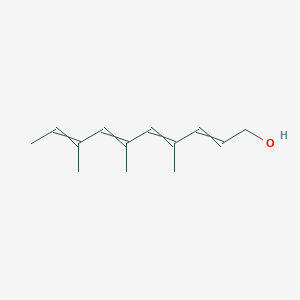
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione is an organic compound that belongs to the class of oxazolidinediones This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a chloromethyl group attached to the third carbon and two methyl groups attached to the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions usually include:
Temperature: The reaction is carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: Zinc chloride or other Lewis acids can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of 5,5-dimethylhydantoin, formaldehyde, and hydrochloric acid.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Product Isolation: The product is typically isolated by distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinedione derivatives.
Reduction Reactions: Reduction can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxazolidinedione derivatives with additional functional groups.
Reduction: Formation of hydroxymethyl derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a biochemical probe or as a precursor in drug synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1,3-oxazolidine-2,4-dione: Lacks the dimethyl groups, making it less sterically hindered.
5,5-Dimethyl-1,3-oxazolidine-2,4-dione: Lacks the chloromethyl group, reducing its reactivity.
3-(Hydroxymethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione:
Uniqueness
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione is unique due to its combination of a reactive chloromethyl group and sterically hindering dimethyl groups. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
646052-52-0 |
|---|---|
Fórmula molecular |
C6H8ClNO3 |
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C6H8ClNO3/c1-6(2)4(9)8(3-7)5(10)11-6/h3H2,1-2H3 |
Clave InChI |
WEOMPUDJZOZNAW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)O1)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)

![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)

![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)



![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
